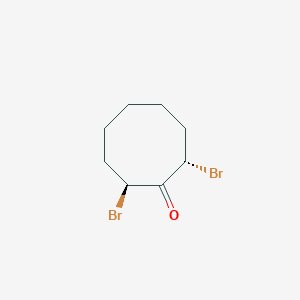
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI)
Overview
Description
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is a chiral organic compound with the molecular formula C8H12Br2O. This compound is characterized by the presence of two bromine atoms attached to a cyclooctane ring, which also contains a ketone functional group. The stereochemistry of the compound is specified by the (2S,8S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 8.
Mechanism of Action
Target of Action
Cyclooctanone, a related compound, has been reported to exhibit inhibitory activity towards aldosterone synthase , a promising therapeutic target for the treatment of cardiovascular diseases related to abnormally high aldosterone levels.
Pharmacokinetics
Cyclooctanone is reported to be soluble in water at 20°c 15g/l and also soluble in acetone, alcohol, chloroform, methanol, and benzene . These properties might influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels in the body . The interaction between Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) and aldosterone synthase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the conversion of its substrate into aldosterone.
Metabolic Pathways
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites. For example, the compound can influence the pentose phosphate pathway, which is crucial for the production of nucleotides and reducing equivalents . By modulating the activity of key enzymes in this pathway, Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can affect the overall metabolic flux and levels of important metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) typically involves the bromination of cyclooctanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of substituted cyclooctanones or cyclooctanols.
Reduction: Formation of (2S,8S)-2,8-dibromocyclooctanol.
Oxidation: Formation of dibromocyclooctanoic acids or other oxidized derivatives.
Scientific Research Applications
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can be compared with other dibromocyclooctanones and related compounds:
(2R,8R)-2,8-Dibromocyclooctan-1-one: The enantiomer of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with different stereochemistry.
2,8-Dichlorocyclooctan-1-one: A similar compound with chlorine atoms instead of bromine.
2,8-Dibromocyclooctanol: The reduced form of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with an alcohol group instead of a ketone.
Properties
IUPAC Name |
(2S,8S)-2,8-dibromocyclooctan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXMGJWCLZETQE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C(CC1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](C(=O)[C@H](CC1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776381 | |
| Record name | (2S,8S)-2,8-Dibromocyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-80-8 | |
| Record name | (2S,8S)-2,8-Dibromocyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


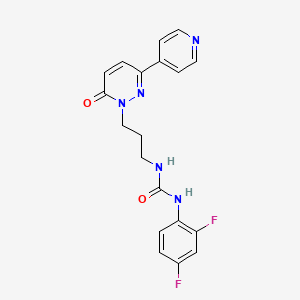
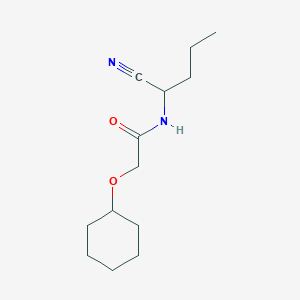
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2421563.png)
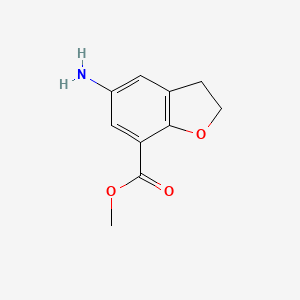
![Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2421565.png)

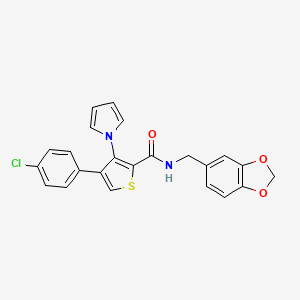
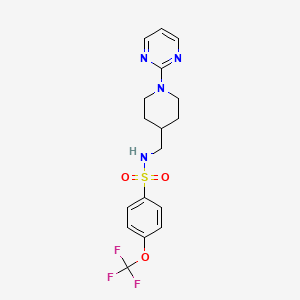
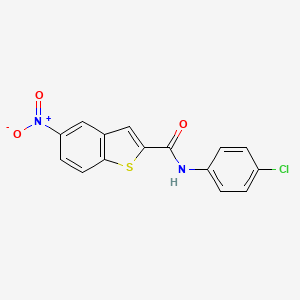
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)
![(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2421579.png)
